molecular formula C23H39PSi B14292942 (2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane CAS No. 116078-93-4

(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane

Cat. No.: B14292942
CAS No.: 116078-93-4
M. Wt: 374.6 g/mol
InChI Key: ROZVBCPMTBEIIR-UHFFFAOYSA-N
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Description

(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane is a chemical compound known for its unique structure and properties It contains a phenyl group substituted with three tert-butyl groups and a phosphane group attached to an ethynyl group, which is further substituted with a trimethylsilyl group

Preparation Methods

The synthesis of (2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane involves several steps. One common method includes the reaction of 2,4,6-tri-tert-butylphenyl lithium with chlorophosphane, followed by the addition of trimethylsilylacetylene. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.

    Substitution: The compound can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium or platinum complexes. Major products formed from these reactions include various phosphine derivatives and substituted phenyl compounds .

Scientific Research Applications

(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane involves its interaction with molecular targets through its phosphane group. The compound can coordinate with metal centers, forming stable complexes that exhibit unique reactivity and catalytic properties. These interactions are facilitated by the electron-donating properties of the tert-butyl groups and the ethynyl group, which enhance the compound’s ability to stabilize transition states and intermediates in chemical reactions .

Comparison with Similar Compounds

(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane can be compared with other similar compounds, such as:

    (2,4,6-Tri-tert-butylphenyl)phosphane: Lacks the ethynyl and trimethylsilyl groups, resulting in different reactivity and applications.

    (Trimethylsilyl)ethynylphosphane: Lacks the phenyl group, leading to different coordination chemistry and catalytic properties.

    (2,4,6-Tri-tert-butylphenyl)ethynylphosphane: Lacks the trimethylsilyl group, affecting its stability and reactivity.

The uniqueness of this compound lies in its combination of steric hindrance from the tert-butyl groups and the electronic effects of the ethynyl and trimethylsilyl groups, which together enhance its stability and reactivity in various chemical processes .

Properties

CAS No.

116078-93-4

Molecular Formula

C23H39PSi

Molecular Weight

374.6 g/mol

IUPAC Name

(2,4,6-tritert-butylphenyl)-(2-trimethylsilylethynyl)phosphane

InChI

InChI=1S/C23H39PSi/c1-21(2,3)17-15-18(22(4,5)6)20(19(16-17)23(7,8)9)24-13-14-25(10,11)12/h15-16,24H,1-12H3

InChI Key

ROZVBCPMTBEIIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)PC#C[Si](C)(C)C)C(C)(C)C

Origin of Product

United States

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